molecular formula C13H18BrNO3 B8147551 tert-Butyl 4-bromo-3-methoxybenzylcarbamate

tert-Butyl 4-bromo-3-methoxybenzylcarbamate

Cat. No.: B8147551
M. Wt: 316.19 g/mol
InChI Key: HCWVVELNTVBUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-3-methoxybenzylcarbamate is a synthetic aromatic building block of high value in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a bromo substituent and a protected carbamate group, making it a versatile intermediate for constructing more complex molecules. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to introduce a wide range of aryl or alkyl groups at this position . Simultaneously, the tert-butyloxycarbonyl (Boc) protected amine can be readily deprotected under mild acidic conditions to reveal a free amine, which can be further functionalized . This dual functionality makes the compound particularly useful in the synthesis of diverse compound libraries for biological screening. Based on its structural similarity to other carbamate-containing compounds, this reagent may be investigated as a key intermediate in the development of potential therapeutic agents, such as enzyme inhibitors . For instance, related carbamate derivatives are explored in the research of inhibitors for serine proteases like plasma kallikrein, which is a target for therapeutic interventions . The methoxy group on the aromatic ring can also influence the compound's electronic properties and binding interactions within a biological target. As a standard practice, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to efficiently advance their projects in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-3-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)11(7-9)17-4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWVVELNTVBUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Components

  • Starting Materials : 4-Bromo-3-methoxybenzylamine or its aldehyde precursor.

  • Protecting Reagent : Di-tert-butyl dicarbonate (Boc anhydride).

  • Base : Triethylamine (Et<sub>3</sub>N) or 4-dimethylaminopyridine (DMAP).

  • Solvent : Acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM).

Preparation via Direct Boc Protection of 4-Bromo-3-Methoxybenzylamine

Procedure from ACS Medicinal Chemistry (Compound 41g)

The most direct method, as reported by ACS Medicinal Chemistry, involves Boc protection of 4-bromo-3-methoxybenzylamine under mild conditions:

  • Reaction Setup :

    • 4-Bromo-3-methoxybenzylamine (1.0 equiv.) is dissolved in anhydrous DCM.

    • Boc anhydride (1.1 equiv.) and DMAP (0.1 equiv.) are added sequentially.

    • The mixture is stirred at room temperature for 12–16 hours.

  • Workup :

    • The reaction is quenched with saturated aqueous NH<sub>4</sub>Cl.

    • The organic layer is separated, washed with brine, and dried over MgSO<sub>4</sub>.

    • Solvent removal under reduced pressure yields the crude product.

  • Purification :

    • Column chromatography (SiO<sub>2</sub>, 0–20% ethyl acetate in hexanes) affords the pure carbamate as a white solid.

Yield : ~85% (estimated from analogous procedures).

Spectroscopic Validation

  • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) :
    δ 1.46 (s, 9H, Boc CH<sub>3</sub>), 3.84 (s, 3H, OCH<sub>3</sub>), 4.20 (d, 2H, J = 5.5 Hz, CH<sub>2</sub>NH), 4.98 (br s, 1H, NH), 6.78 (dd, 1H, J = 8.5, 2.5 Hz, ArH), 7.02 (d, 1H, J = 2.5 Hz, ArH), 7.34 (d, 1H, J = 8.5 Hz, ArH).

Alternative Route via Reductive Amination of 4-Bromo-3-Methoxybenzaldehyde

For cases where the benzylamine is inaccessible, reductive amination of 4-bromo-3-methoxybenzaldehyde offers a viable pathway:

Synthesis of 4-Bromo-3-Methoxybenzylamine

  • Reduction of Aldehyde :

    • 4-Bromo-3-methoxybenzaldehyde (1.0 equiv.) is reduced with NaBH<sub>4</sub> in MeOH to yield 4-bromo-3-methoxybenzyl alcohol.

  • Conversion to Amine :

    • The alcohol is treated with SOCl<sub>2</sub> to form the benzyl chloride, followed by reaction with aqueous NH<sub>3</sub> to produce the primary amine.

Boc Protection

The amine is protected using Boc anhydride as described in Section 2.1.

Yield : 60–70% (over two steps).

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Direct Boc Protection4-Bromo-3-methoxybenzylamineBoc anhydride, DMAP~85%High yield, minimal stepsRequires pre-synthesized benzylamine
Reductive Amination4-Bromo-3-methoxybenzaldehydeNaBH<sub>4</sub>, SOCl<sub>2</sub>, NH<sub>3</sub>60–70%Accesses amine from aldehydeMulti-step, moderate overall yield

Critical Reaction Parameters

Solvent and Base Selection

  • MeCN vs. DCM : MeCN accelerates Boc protection but may require higher temperatures, whereas DCM is ideal for room-temperature reactions.

  • DMAP Catalysis : DMAP enhances reaction rates by activating Boc anhydride, reducing side reactions.

Scalability and Industrial Relevance

The direct Boc protection method is scalable to multi-gram quantities with minimal optimization. Industrial applications prioritize this route due to:

  • Cost Efficiency : Boc anhydride is inexpensive and commercially available.

  • Reproducibility : Consistent yields (>80%) across batches .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-bromo-3-methoxybenzylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzylcarbamates.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamines.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development :
The compound serves as a versatile building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, it has been used to synthesize ligands that target specific enzymes or receptors, contributing to the development of new therapeutic agents for diseases such as cancer and inflammation .

Case Study :
In a recent study, tert-butyl 4-bromo-3-methoxybenzylcarbamate was utilized to expand the structural diversity of ligands targeting phenylene cores. This approach led to the identification of compounds with improved binding affinities and selectivity towards biological targets, showcasing its potential in drug discovery .

Synthetic Organic Chemistry

Cascade Reactions :
The compound has been employed in cascade reactions that allow for the formation of complex molecular structures from simpler precursors. Such reactions are valuable in synthesizing intricate organic molecules efficiently, reducing the need for multiple synthetic steps .

Example :
A notable application involved using this compound in a cascade reaction to produce tetrahydroisoquinolines, which are important motifs in various natural products and pharmaceuticals. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in synthetic methodologies .

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or proteins. It can inhibit enzyme activity by binding to active sites or modifying enzyme structures, which is crucial for developing inhibitors that can serve as therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-methoxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the benzyl ring and modifications to the carbamate group. Key analogs, their substituents, and similarity scores are summarized in Table 1.

Table 1: Structural Comparison of tert-Butyl 4-bromo-3-methoxybenzylcarbamate and Analogs
CAS No. Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Similarity Score
170853-04-0 This compound Br (4), -OCH₃ (3) C₁₃H₁₈BrNO₃ 330.19 Reference
156866-52-3 tert-Butyl 4-formylbenzylcarbamate CHO (4) C₁₃H₁₇NO₃ 235.28 1.00
871721-44-7 tert-Butyl 4-carbamoylbenzylcarbamate CONH₂ (4) C₁₃H₁₈N₂O₃ 250.29 0.96
1823500-78-2 tert-Butyl 3-formylbenzyl(methyl)carbamate CHO (3), -CH₃ (carbamate N) C₁₅H₂₁NO₃ 263.33 0.94
439691-94-8 tert-Butyl 4-formylbenzyl(methyl)carbamate CHO (4), -CH₃ (carbamate N) C₁₅H₂₁NO₃ 263.33 0.94
33233-67-9 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid COOH (4) C₁₃H₁₇NO₄ 251.28 0.92

Data Source : Structural and similarity data derived from CAS registry entries and computational comparisons .

(a) Bromine vs. Formyl/Carbamoyl Substituents
  • The bromine in the target compound enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, making it valuable for introducing aryl or heteroaryl groups. In contrast, analogs like tert-Butyl 4-formylbenzylcarbamate (CAS 156866-52-3) are precursors for imine or hydrazone formation due to the aldehyde group .
(b) Methoxy vs. Methyl/Benzyloxy Substituents
  • The 3-methoxy group in the target compound is electron-donating, activating the ring toward electrophilic substitution. Comparatively, tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate (CAS 2108750-69-0) features a benzyloxy group, which increases steric bulk and alters metabolic stability .
(c) Carbamate Modifications

Spectroscopic and Analytical Data

Structural elucidation of these compounds relies on NMR and UV spectroscopy. For example:

  • ¹H-NMR : The target compound’s methoxy group resonates at ~3.8 ppm, while the bromine substituent deshields adjacent protons, causing distinct splitting patterns .
  • 13C-NMR : The tert-butyl carbamate carbonyl appears at ~155 ppm, consistent across analogs, whereas substituents like formyl (CAS 156866-52-3) show carbonyl signals at ~190 ppm .

Biological Activity

tert-Butyl 4-bromo-3-methoxybenzylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15BrNO3
  • Molecular Weight : 287.15 g/mol
  • CAS Number : 131818-17-2

The compound features a tert-butyl group, a bromine atom, a methoxy group, and a carbamate functionality, which contribute to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with tert-butyl carbamate under specific conditions. The reaction is often monitored using techniques such as Thin Layer Chromatography (TLC) to ensure completion.

Example Synthesis Procedure:

  • Reagents :
    • 4-bromo-3-methoxybenzaldehyde
    • tert-butyl carbamate
    • Solvent (e.g., DCM or THF)
  • Conditions :
    • Stirring at room temperature or under reflux for several hours.
    • Purification by column chromatography.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it a candidate for further pharmacological studies .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various carbamate derivatives, including this compound. The findings demonstrated that modifications at the benzene ring significantly influenced the compound's potency against cancer cells. The study reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations .

Enzyme Interaction Study

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The results showed that this compound selectively inhibited CYP1A2 while having minimal effects on other isoforms. This selectivity suggests potential applications in drug development where CYP1A2 is involved in the metabolism of therapeutic agents .

Data Summary

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H15BrNO3
Molecular Weight287.15 g/mol
CAS Number131818-17-2
Anticancer Activity IC50Low micromolar range
CYP1A2 InhibitionSelective

Q & A

Q. What are the key synthetic routes for tert-Butyl 4-bromo-3-methoxybenzylcarbamate, and how are intermediates characterized?

The compound is typically synthesized via reductive amination or carbamate protection of 4-bromo-3-methoxybenzylamine. A representative method (General Procedure A) involves reacting 4-bromo-3-methoxybenzaldehyde with tert-butyl carbamate under hydrogenation conditions, followed by purification via column chromatography (EtOAc/hexanes gradient) . Characterization relies on 1H/13C NMR (to confirm the tert-butyl group at δ ~1.4 ppm and carbamate linkage) and HPLC-MS (to verify purity >95%). Discrepancies in yields (e.g., 60–85%) may arise from residual moisture or incomplete reduction, requiring strict anhydrous conditions .

Q. How can researchers ensure the stability of this compound during storage?

The compound is stable under inert atmospheres (N₂/Ar) at –20°C but degrades upon prolonged exposure to light or moisture. TLC monitoring (silica gel, UV visualization) is recommended to detect hydrolysis products (e.g., free benzylamine). For long-term storage, lyophilization in amber vials with desiccants (e.g., molecular sieves) preserves integrity .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in coupling constants or splitting patterns often stem from rotameric equilibria in the carbamate moiety. To mitigate this:

  • Use variable-temperature NMR (–40°C to 60°C) to slow rotation and clarify signals.
  • Compare with crystallographic data (if available) from analogous structures, such as tert-butyl cis-4-hydroxycyclohexylcarbamate (CCDC 2216181–2216186) .
  • Apply DFT calculations to model preferred conformations and assign peaks accurately .

Q. What strategies optimize the regioselectivity of cross-coupling reactions involving the bromo substituent?

The bromine at the 4-position is electron-deficient due to the adjacent methoxy group, favoring Suzuki-Miyaura couplings with arylboronic acids. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered partners.
  • Solvent effects : DMF/H₂O mixtures enhance solubility of polar intermediates.
  • Competing pathways : Monitor for dehalogenation (using H₂O as a proton source) via GC-MS .

Q. How do steric and electronic effects influence the reactivity of the tert-butyl carbamate group?

The tert-butyl group provides steric protection to the carbamate nitrogen, reducing unwanted nucleophilic attacks. However, under acidic conditions (e.g., TFA/DCM), the Boc group is cleaved to generate a free amine, enabling further functionalization. Electronic effects (e.g., methoxy at 3-position) direct electrophilic substitutions to the para-bromo site, confirmed by Hammett studies .

Data Analysis and Troubleshooting

Q. How to address low yields in multi-step syntheses involving this compound?

Common pitfalls and solutions:

  • Intermediate purification : Use flash chromatography (silica gel, 230–400 mesh) after each step to remove byproducts.
  • Side reactions : Protect the methoxy group with TBSCl if Pd-mediated couplings generate demethylated byproducts.
  • Scale-up challenges : Replace batch reactors with flow chemistry setups to improve mixing and heat transfer .

Q. What analytical techniques validate the compound’s role in PROTAC linker design?

For PROTAC applications (e.g., tert-butyl (5-aminopentyl)carbamate derivatives):

  • MALDI-TOF MS confirms molecular weight post-conjugation.
  • Surface plasmon resonance (SPR) quantifies binding affinity to E3 ligases (e.g., VHL).
  • Cell-based assays (e.g., Western blot) verify target protein degradation efficiency .

Safety and Compliance

Q. What PPE is required when handling this compound?

  • Respiratory : Use NIOSH-approved P95 respirators for particulates; OV/AG/P99 cartridges if volatile impurities are present.
  • Gloves : Nitrile (0.11 mm thickness) for splash protection.
  • Lab coat : Polypropylene-based, chemically resistant material .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.